molecular formula C13H9F3N2O3S B12239144 {[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid

{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid

Cat. No.: B12239144
M. Wt: 330.28 g/mol
InChI Key: AMYGLRWXUQANHO-UHFFFAOYSA-N
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Description

{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and trifluoromethyl groups, and a phenylacetic acid moiety connected via a sulfanyl linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the hydroxy and trifluoromethyl groups. The phenylacetic acid moiety is then attached via a sulfanyl linkage. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the hydroxy and sulfanyl groups contribute to its reactivity and potential biological activities. This combination of properties distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C13H9F3N2O3S

Molecular Weight

330.28 g/mol

IUPAC Name

2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C13H9F3N2O3S/c14-13(15,16)8-6-9(19)18-12(17-8)22-10(11(20)21)7-4-2-1-3-5-7/h1-6,10H,(H,20,21)(H,17,18,19)

InChI Key

AMYGLRWXUQANHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC(=CC(=O)N2)C(F)(F)F

Origin of Product

United States

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